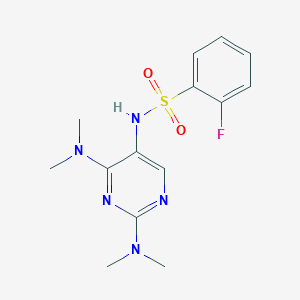
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridopyrimidines are a class of compounds that have shown therapeutic interest . They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For example, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was treated with a 1:1 complex of N,N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . They contain multiple bonds, aromatic bonds, and six-membered rings .Chemical Reactions Analysis
The chemical reactions of pyridopyrimidines are diverse and depend on the specific compound and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines depend on the specific compound. For example, N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide has a molecular formula of C14H18N6O and a molecular weight of 286.339.Aplicaciones Científicas De Investigación
Anti-Fibrotic Applications
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide: has shown potential in the treatment of fibrotic diseases. Pyrimidine derivatives, including this compound, have been evaluated for their ability to inhibit the proliferation of hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis . These compounds may work by inhibiting collagen deposition and expression, suggesting a promising avenue for developing new anti-fibrotic drugs.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for creating libraries of novel heterocyclic compounds with potential biological activities . Its pyrimidine core is a privileged structure known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.
Industrial Uses
The pyrimidine derivatives are being explored for their anti-tubercular activities. They are designed and synthesized to evaluate their efficacy against Mycobacterium tuberculosis, with some derivatives showing significant activity . This indicates the potential of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide in the development of new anti-tubercular agents.
Environmental Applications
While specific environmental applications for this compound were not directly found, its structural analogs have been studied for their potential in reducing environmental pollutants. For instance, pyrimidine-based compounds have been investigated for their ability to inhibit nitric oxide production, which is a significant air pollutant .
Analytical Chemistry
In analytical chemistry, pyrimidine derivatives are utilized for their reactivity in various chemical reactions, which can be essential for developing analytical methods. The compound’s derivatives have been used in the synthesis of novel compounds with potential for use in analytical assays .
Material Science
The compound’s derivatives are also relevant in material science, where they can be used to develop new materials with specific properties. For example, pyrimidine derivatives have been used to synthesize novel compounds that could be used in the creation of new types of polymers or coatings .
Agriculture
Research into the agricultural applications of pyrimidine derivatives is ongoing. These compounds have the potential to be developed into pesticides or herbicides due to their biological activity. However, specific applications for N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide in agriculture are yet to be fully explored .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O2S/c1-19(2)13-11(9-16-14(17-13)20(3)4)18-23(21,22)12-8-6-5-7-10(12)15/h5-9,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRACWINFADOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

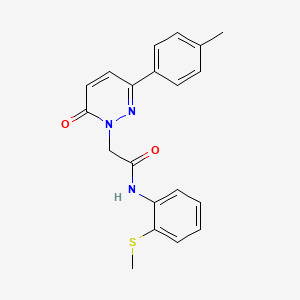
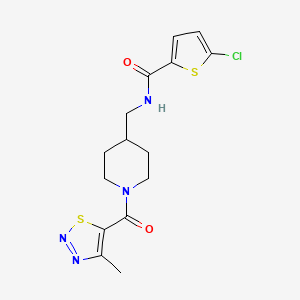

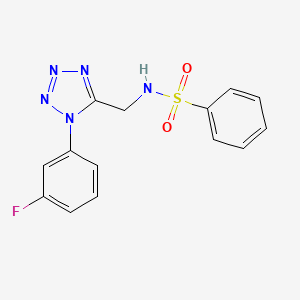
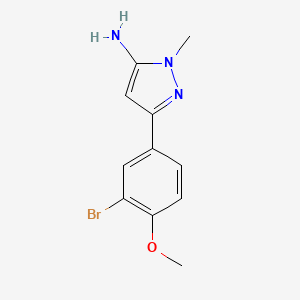
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide](/img/structure/B2358785.png)
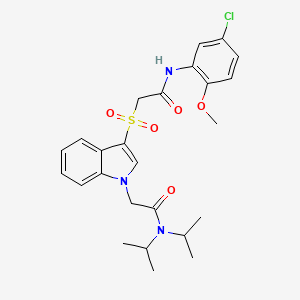
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2358789.png)
![Methyl 5,5,7,7-tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2358790.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2358794.png)
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)